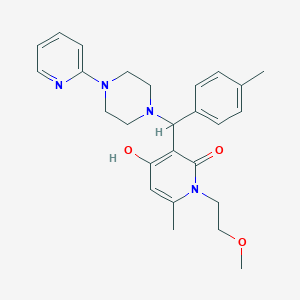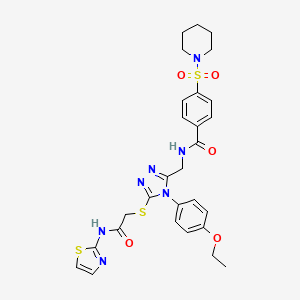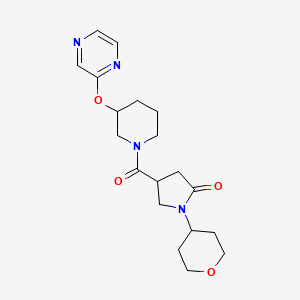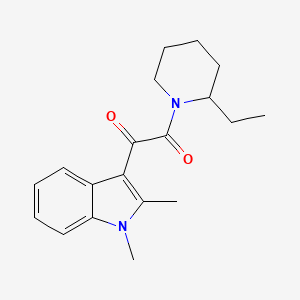![molecular formula C25H18N4O3 B2602230 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 865286-62-0](/img/structure/B2602230.png)
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide” is a chemical compound with the molecular formula C25H18N4O3 . It has a molecular weight of 422.4 g/mol . The compound is also known by its synonyms such as “865286-62-0”, “SCHEMBL1898939”, and "AKOS024607868" .
Molecular Structure Analysis
The molecular structure of “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide” can be represented by its IUPAC name, InChI, InChIKey, and Canonical SMILES . The IUPAC name is "N - [5- (4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide" . The InChI is "InChI=1S/C25H18N4O3/c1-31-18-13-11-17 (12-14-18)24-28-29-25 (32-24)27-23 (30)20-15-22 (16-7-3-2-4-8-16)26-21-10-6-5-9-19 (20)21/h2-15H,1H3, (H,27,29,30)" . The InChIKey is "QMIGETCKSCOQTQ-UHFFFAOYSA-N" . The Canonical SMILES is "COC1=CC=C (C=C1)C2=NN=C (O2)NC (=O)C3=CC (=NC4=CC=CC=C43)C5=CC=CC=C5" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide” include a molecular weight of 422.4 g/mol, XLogP3-AA of 4.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 422.13789045 g/mol, a monoisotopic mass of 422.13789045 g/mol, a topological polar surface area of 90.1 Ų, a heavy atom count of 32, and a complexity of 620 .
Applications De Recherche Scientifique
Medicinal Chemistry
“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide” and its derivatives have shown potential in medicinal chemistry. They have been found to inhibit the catalytic activity of rabbit ALOX15, a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . This makes it a potential target for pharmacological research.
Cancer Treatment
The compound has shown potential in cancer treatment. It has been found to inhibit the growth of various types of cancer cells, including leukemia, melanoma, colon cancer, and breast cancer . This suggests that it could be used as a potential anticancer agent.
Synthetic Chemistry
“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide” has been used in synthetic chemistry. It has been synthesized from 4-chloro-1-(4-methoxyphenyl)butan-1-one . This suggests that it could be used as a building block in the synthesis of other complex molecules.
Biological Activities
The compound has shown significant biological activities. It has been found to display anti-inflammatory, analgesic, vasodilator, and antidepressant properties . This suggests that it could be used in the development of new drugs for these conditions.
Material Science
“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide” has shown potential in material science. It has been used as a hole-transporting material (HTM) in perovskite solar cells (PSCs) . This suggests that it could be used in the development of new materials for solar cell applications.
High Energy Molecules
The compound has been found to possess high energy properties . This suggests that it could be used in the development of high energy materials.
Propriétés
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c1-31-18-13-11-17(12-14-18)24-28-29-25(32-24)27-23(30)20-15-22(16-7-3-2-4-8-16)26-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIGETCKSCOQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)


![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2602151.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)



![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2602159.png)



